molecular formula C21H19N5O B2505576 N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)-2-(naphthalen-1-yl)acetamide CAS No. 2034602-85-0

N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)-2-(naphthalen-1-yl)acetamide

Cat. No. B2505576
CAS RN: 2034602-85-0
M. Wt: 357.417
InChI Key: BKAUHSZHCNPFER-UHFFFAOYSA-N
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Description

The compound "N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)-2-(naphthalen-1-yl)acetamide" is a complex organic molecule that is likely to have interesting chemical and physical properties due to its structural features. While the specific compound is not directly studied in the provided papers, related compounds with similar functional groups and structural motifs have been investigated, which can provide insights into the potential characteristics of the compound .

Synthesis Analysis

The synthesis of related compounds typically involves coupling reactions and crystallization using solvent mixtures. For instance, the synthesis of 2-Phenyl-N-(pyrazin-2-yl)acetamide was achieved through a coupling reaction followed by crystallization using a toluene and methanol mixture . This suggests that a similar approach could be employed for the synthesis of "this compound," potentially involving the use of a methylating agent for the 1-methyl group and a suitable coupling reagent for the pyrazole and naphthalene moieties.

Molecular Structure Analysis

The molecular structure of related compounds has been confirmed using various analytical techniques such as X-ray diffraction (XRD), nuclear magnetic resonance (NMR) spectroscopy, and Fourier-transform infrared spectroscopy (FTIR) . These studies have revealed that molecules can be held together by strong intermolecular interactions such as hydrogen bonding. The presence of a pyrazinyl group in the compound of interest suggests that similar intermolecular interactions could be expected, contributing to the stability of its molecular structure.

Chemical Reactions Analysis

The related compounds have been shown to participate in various chemical reactions. For example, N-hydroxy-2-(naphthalene-2-ylsulfanyl)-acetamide has been identified as a potent inhibitor of aminopeptidase N, indicating that it can interact with biological molecules . This implies that "this compound" may also exhibit biological activity and could potentially be used in the development of pharmaceutical agents.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been extensively studied. The crystal structure, thermal stability, and spectroscopic properties provide valuable information about the behavior of these molecules . The compound of interest is likely to have a high degree of molecular stability and could exhibit interesting optical properties due to the presence of conjugated systems and potential for charge transfer within the molecule, as suggested by the HOMO and LUMO analysis of similar compounds . Additionally, the molecular electrostatic potential (MEP) analysis could reveal the electron-rich and electron-poor regions of the molecule, which are important for understanding its reactivity .

Scientific Research Applications

Coordination Complexes and Antioxidant Activity

Research into pyrazole-acetamide derivatives has led to the synthesis and characterization of novel Co(II) and Cu(II) coordination complexes. These complexes have been studied for their structure and antioxidant activity, demonstrating significant antioxidant properties. The study provides insight into the effect of hydrogen bonding on self-assembly processes, highlighting the potential of these compounds in the development of antioxidants (Chkirate et al., 2019).

Pharmacological Evaluation

Another study focused on the computational and pharmacological evaluation of heterocyclic derivatives, including 1,3,4-oxadiazole and pyrazoles, for their toxicity assessment, tumor inhibition, and antioxidant, analgesic, and anti-inflammatory actions. This research highlights the therapeutic potential of these compounds across various medical applications (Faheem, 2018).

Anti-HIV Activity

The synthesis and anti-HIV activity of new naphthalene derivatives have been explored, indicating the potential of these compounds as leads in the development of antiviral agents. This research points to the versatility of naphthalene-acetamide derivatives in medicinal chemistry and their potential role in addressing viral infections (Hamad et al., 2010).

Anti-inflammatory Activity

Indolyl-pyrazoline derivatives synthesized from naphthalen-1-yl and pyridin-3-yl substituted pyrazolines have been evaluated for their anti-inflammatory activity. This study suggests that these compounds could serve as the basis for new anti-inflammatory agents, showcasing the chemical diversity and therapeutic potential of acetamide derivatives (Shroff et al., 2017).

Molecular Properties and Anti-HIV Drug Potential

A study utilizing density functional theory examined the local molecular properties of acetamide derivatives as anti-HIV drugs. This research underscores the importance of understanding the molecular interactions and properties of these compounds to develop effective anti-HIV medications (Oftadeh et al., 2013).

properties

IUPAC Name

N-[(2-methyl-5-pyrazin-2-ylpyrazol-3-yl)methyl]-2-naphthalen-1-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N5O/c1-26-17(12-19(25-26)20-14-22-9-10-23-20)13-24-21(27)11-16-7-4-6-15-5-2-3-8-18(15)16/h2-10,12,14H,11,13H2,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKAUHSZHCNPFER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C2=NC=CN=C2)CNC(=O)CC3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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